![molecular formula C24H17FN4O5S B2535309 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115927-20-2](/img/structure/B2535309.png)
6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C24H17FN4O5S and its molecular weight is 492.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of compounds similar to the specified chemical structure often involves the reaction of specific precursors like fluorophenyl-thiadiazolyl derivatives with other heterocyclic moieties under controlled conditions. These reactions yield a variety of quinazolinone derivatives, which are characterized by their distinct structural features. The synthesis process is typically followed by comprehensive characterization using spectral analysis such as IR, 1H NMR, and Mass spectroscopy to establish their structures (Kaur, Saxena, & Kumar, 2010).
Biological Activities
The biological activities of quinazolinone derivatives and related compounds are diverse, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. These activities are attributed to the unique structural framework of the compounds, which allows them to interact with various biological targets. For instance, some derivatives have been evaluated for their antipsychotic and anticonvulsant activities, showcasing potential therapeutic applications (Kaur, Saxena, & Kumar, 2010). Moreover, specific derivatives have shown promising anticancer activities against certain cancer cell lines, suggesting their potential as anticancer agents (Tie-yao, 2012).
Antimicrobial Applications
Quinazolinone derivatives, including those with structures similar to the specified compound, have demonstrated significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, showing activities comparable to standard drugs like norfloxacin. Such findings indicate their potential as novel antimicrobial agents, contributing to the development of new therapeutic strategies against resistant bacterial infections (Kidwai, Misra, Dave, Bhushan, Saxena, & Singh, 2000).
Antioxidant and Anticancer Properties
Investigations into the antioxidant properties of certain triazolo-thiadiazoles, which share structural similarities with the specified compound, have revealed potent antioxidant activities. These activities are evaluated through various assays, indicating their potential in combating oxidative stress-related diseases. Additionally, these compounds exhibit dose-dependent cytotoxic effects on certain cancer cell lines, highlighting their promise as anticancer agents (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Propiedades
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-[(5-methylfuran-2-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O5S/c1-13-2-7-16(33-13)10-29-23(30)17-8-19-20(32-12-31-19)9-18(17)26-24(29)35-11-21-27-22(28-34-21)14-3-5-15(25)6-4-14/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZCMLSRLLWMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

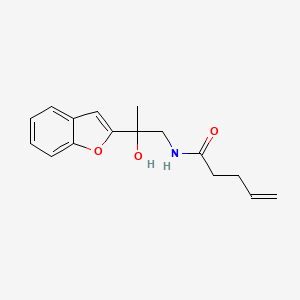
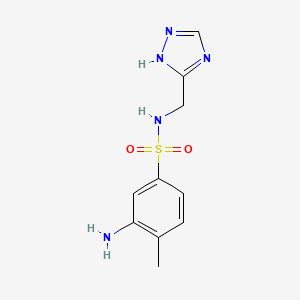
![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)
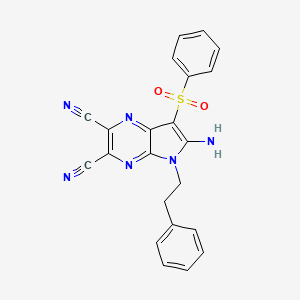
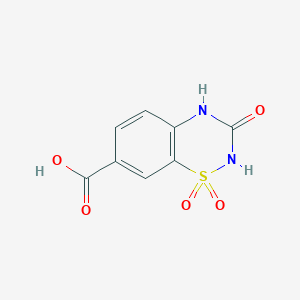
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)
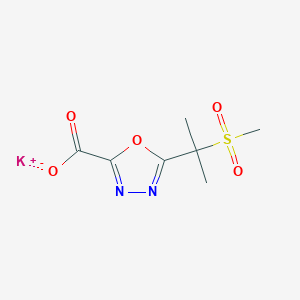
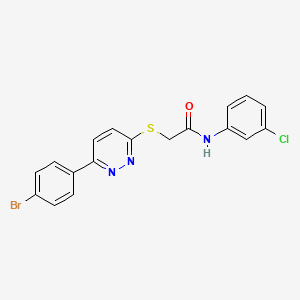
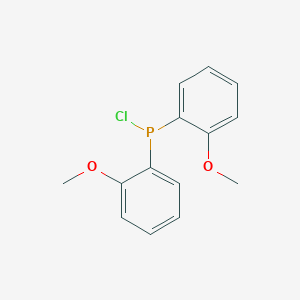
![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)
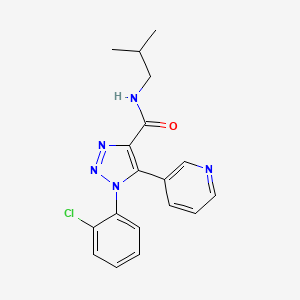
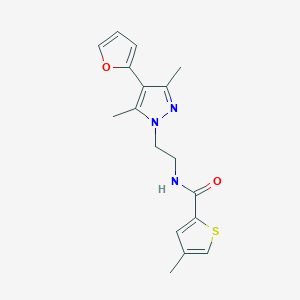
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)
![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)